Home > Products > Screening Compounds P97978 > 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol
9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol -

9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

Catalog Number: EVT-4132660
CAS Number:
Molecular Formula: C18H15BrClNO
Molecular Weight: 376.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

17β-Estradiol (E2)

  • Relevance: While not structurally identical to 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol, E2 serves as a critical reference point. The papers focus on compounds acting as agonists or antagonists for ER subtypes, especially ERα, ERβ, and GPER. E2, being the primary endogenous agonist for these receptors, provides a baseline for comparison, allowing researchers to understand the relative potency and selectivity of the studied compounds [, , , ]. This comparison is crucial for evaluating the potential therapeutic benefits and risks of these compounds in contrast to endogenous estrogen signaling.

4,4′,4′′-[4-Propyl-(1H)-pyrazole-1,3,5-triyl]-tris-phenol (PPT)

  • Relevance: Although structurally dissimilar to 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol, PPT's inclusion highlights the research's focus on estrogen receptor subtypes and their specific ligands [, ]. The papers delve into the pharmacological profiles of different ER agonists and antagonists, aiming to differentiate their actions at the molecular level. PPT's role as a selective ERα agonist helps discern ERα-mediated effects from those elicited by compounds acting on ERβ or GPER, like those studied in the research.

Diarylpropionitrile (DPN)

  • Relevance: While structurally different from 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol, DPN's inclusion underscores the research's focus on ERβ-mediated effects [, , ]. The papers investigate the potential therapeutic benefits of targeting ERβ in conditions like pain, cardiovascular disease, and cancer. DPN's selectivity for ERβ allows researchers to elucidate the specific contributions of this receptor subtype in mediating the observed pharmacological effects.

(±)-1-[(3aR*,4S*,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone (G1)

  • Relevance: G1 shares a significant structural similarity with 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol. Both compounds feature a cyclopenta[c]quinoline core, suggesting they belong to the same chemical class and may interact with similar biological targets. This structural resemblance strongly implies that 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol might also exhibit activity at GPER [, , , , , , ]. Therefore, understanding the pharmacological profile of G1, particularly its effects on GPER, provides valuable insights into the potential activity and therapeutic implications of the structurally related compound, 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol.

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

  • Relevance: While not structurally identical to 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol, PHTPP's inclusion in studies related to pain and aversion highlights the significance of ERβ as a potential therapeutic target []. The research indicates that blocking ERβ using PHTPP might help alleviate pain-related behaviors. This finding, alongside the structural similarities between G1 and 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol, suggests a possible role for the latter compound in modulating pain perception via interactions with ERβ.

(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta[c]quinoline (G15)

  • Relevance: G15's inclusion in the research alongside the GPER agonist G1 underscores the importance of understanding the opposing actions of agonists and antagonists at the same receptor target [, , ]. While not structurally identical to 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol, G15's presence suggests the potential value of exploring the antagonist properties of compounds structurally related to G1, including the target compound.

Raloxifene

  • Relevance: Raloxifene's inclusion underscores the research's focus on estrogen receptor modulation and its potential in treating various conditions []. While not structurally identical to 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol, Raloxifene's mechanism of action, involving GPER and ERK signaling, provides insight into potential therapeutic applications for compounds with GPER activity. The research suggests that modulating GPER activity could impact conditions like hypertension, highlighting a possible avenue for exploring the therapeutic potential of 9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol in similar contexts.

Properties

Product Name

9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

IUPAC Name

9-bromo-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

Molecular Formula

C18H15BrClNO

Molecular Weight

376.7 g/mol

InChI

InChI=1S/C18H15BrClNO/c19-14-8-9-15(22)18-16(14)12-2-1-3-13(12)17(21-18)10-4-6-11(20)7-5-10/h1-2,4-9,12-13,17,21-22H,3H2

InChI Key

PCMJPORDPBGSHV-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Br)O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Br)O)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.